molecular formula C10H19FN2O2 B12960151 rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate

rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate

Cat. No.: B12960151
M. Wt: 218.27 g/mol
InChI Key: UMQUBAWDZABAPY-UHFFFAOYSA-N
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Description

tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is a chemical compound with the molecular formula C10H19FN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a fluorine atom at the 4-position of the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyrrolidine-containing molecules. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .

Medicine

In medicinal chemistry, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is explored for its potential therapeutic applications. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the binding affinity and specificity of the compound. Additionally, the carbamate group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors in the body .

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

UMQUBAWDZABAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1F

Origin of Product

United States

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